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The following tables consolidate the quantitative data on Alrizomadlin's performance, including efficacy

outcomes, survival data, and safety profile from clinical trials.

Efficacy Parameter
Overall Population
(n=20)

MDM2-amplified / TP53 Wild-type
Subgroup (n=8)

Overall Response Rate
(ORR)

10% (2 patients) [1] [2] 25% (2 patients) [1] [2]

Disease Control Rate
(DCR)

60% (12 patients) [1] [2] 100% (8 patients) [1] [2]

Stable Disease (SD) 50% (10 patients) [1] [2] 75% (6 patients) [1] [2]

Survival & Dose Result

Median Progression-Free Survival
(PFS)

6.1 months (95% CI, 1.7-10.4) [1] [2]

PFS (TP53 Wild-type) 7.9 months [1] [2]

PFS (TP53 Mutant) 2.2 months [1] [2]
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Survival & Dose Result

Recommended Phase II Dose (RP2D) 100 mg every other day for 21 days, followed by 7 days off
[1] [2]

Safety Profile (Grade 3/4 TRAEs) Incidence

Thrombocytopenia 33.3% [1] [2]

Lymphocytopenia 33.3% [1] [2]

Neutropenia 23.8% [1] [2]

Anemia 23.8% [1] [2]

Mechanism of Action & Signaling Pathway

Alrizomadlin is a novel, orally bioavailable small-molecule that acts as a potent and selective antagonist of

the p53-MDM2 interaction [1]. Its mechanism restores the tumor-suppressor function of p53.
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Alrizomadlin inhibits MDM2, activating p53 to trigger antitumor responses.

Detailed Experimental Protocols
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For researchers looking to validate or build upon these findings, here is a summary of the key methodologies

from the clinical studies.

Phase I Monotherapy Study Design (NCT03611868)

This first-in-human phase I trial was a single-arm, open-label study consisting of a dose escalation part

(using a "3 + 3" design) and a dose expansion part [1].

Patient Population: Adults with histologically confirmed, locally advanced or metastatic solid tumors
who had progressed on or were ineligible for standard treatment. An ECOG performance status of 0

or 1 was required [1].
Dosing Regimen: Alrizomadlin was administered orally within 30-60 minutes after a meal. The

established regimen was 100 mg every other day for 21 days, followed by 7 days off, in a 28-day
cycle. Treatment continued until disease progression or intolerable toxicity [1].

Endpoint Assessments:
Safety: Monitored throughout the cycle. Adverse events were graded according to NCI CTCAE

v4.03. Dose-limiting toxicities (DLTs) were specifically evaluated in the first 28-day cycle [1].
Tumor Response: Assessed by investigators using RECIST 1.1 criteria. Tumor imaging scans

were performed every 8 weeks to determine objective response and progression [1].
Pharmacodynamics: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were

measured as a biomarker indicative of p53 pathway activation [1].

Phase II Combination Therapy Study Design

A phase II study investigated Alrizomadlin in combination with the anti-PD-1 immune checkpoint inhibitor,

Pembrolizumab [3].

Patient Population: Patients with various advanced solid tumors, including specific cohorts for
immuno-oncologic (IO) drug-resistant malignancies such as melanoma, non-small cell lung cancer

(NSCLC), and liposarcoma [3].
Dosing Regimen: The recommended phase II dose (RP2D) for Alrizomadlin in combination was
150 mg taken orally once daily for two consecutive weeks, followed by one week off, in a 21-day
cycle. Pembrolizumab was administered at 200 mg via a 30-minute intravenous infusion on Day 1 of

each cycle [3].
Endpoint Assessments:

The primary endpoint was Objective Response Rate (ORR) as per both RECIST 1.1 and
immune-related RECIST (iRECIST) criteria [3].
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The study particularly evaluated the potential of the combination to overcome resistance to PD-

1/PD-L1 inhibitors [3].

Future Research Directions

The data support several promising avenues for further development:

Targeted Patient Selection: The superior efficacy in MDM2-amplified/TP53 wild-type tumors (like

dedifferentiated liposarcoma) strongly supports a precision medicine approach for these populations
[1].

Combination with Immunotherapy: Preclinical and clinical data suggest Alrizomadlin can
modulate the tumor immune microenvironment and overcome resistance to checkpoint inhibitors [1].

The combination with Pembrolizumab has shown a 24.1% ORR in IO-resistant melanoma,
warranting expanded studies [3].

Exploration in Other Cancers: Investigating its activity in other tumor types harboring MDM2
amplification or wild-type TP53, such as certain sarcomas, is a logical next step [1] [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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